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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160 Get Quote

Technical Support Center: JNJ-28583113
This guide provides researchers, scientists, and drug development professionals with essential

information, troubleshooting advice, and detailed protocols for managing the poor metabolic

stability of JNJ-28583113, a potent TRPM2 antagonist.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-28583113 and what is its primary mechanism of action?

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential

Melastatin 2 (TRPM2) ion channel.[1][2][3] TRPM2 is a cation channel activated by intracellular

ADP-ribose and reactive oxygen species, and its signaling has been linked to the

pathophysiology of several CNS disorders.[2][3] JNJ-28583113 functions by blocking TRPM2-

mediated calcium influx, which in turn leads to the phosphorylation of GSK3α and GSK3β

subunits.[1][2][3] This action provides protective effects against oxidative stress-induced cell

death and suppresses the release of cytokines in microglial cells.[1][2][4]

Q2: What are the reported in vitro potencies of JNJ-28583113?

JNJ-28583113 has demonstrated potent antagonist activity in various in vitro assays. The half-

maximal inhibitory concentrations (IC₅₀) have been determined in cells overexpressing TRPM2

from different species.
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Species IC₅₀ Value (nM)

Human ~126

Chimpanzee ~100

Rat ~25

Source: MedChemExpress[4]

Q3: What is the main challenge associated with the in vivo use of JNJ-28583113?

The primary challenge is its poor metabolic stability.[2][3] JNJ-28583113 is rapidly metabolized

in vivo, which significantly limits its systemic bioavailability and duration of action.[1][2] While

the compound is brain penetrant, its rapid breakdown makes it unsuitable for systemic dosing

in its current form and necessitates optimization for sustained in vivo studies.[2][3][5]

Q4: Why is metabolic stability a critical parameter for a compound like JNJ-28583113?

Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, including its half-

life, bioavailability, and overall therapeutic efficacy.[6] For a CNS-targeted agent like JNJ-
28583113, poor metabolic stability leads to low systemic exposure and insufficient

concentrations reaching the brain to exert a therapeutic effect.[2] Assessing and improving

metabolic stability is essential to reduce the potential for a drug candidate to fail in later

development stages due to pharmacokinetic reasons.[7]

Troubleshooting Guide
Problem: My in vivo experiment with JNJ-28583113 shows much lower systemic exposure than

anticipated based on its in vitro potency. What is the likely cause?

This is a known characteristic of JNJ-28583113. The discrepancy between high in vitro potency

and low in vivo exposure is due to its rapid in vivo metabolism.[1][2] Even with its ability to

cross the blood-brain barrier, the compound is cleared from circulation too quickly to maintain

effective concentrations.[2][3] To confirm this in your model, you should conduct a

pharmacokinetic study with frequent sampling at early time points to capture the rapid

clearance.
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Problem: I am observing a rapid loss of JNJ-28583113 in my in vitro cell-based assay. How

can I determine if this is due to metabolism?

To confirm if the compound loss is due to enzymatic activity, you can perform a liver

microsomal stability assay.[7][8][9] A key control in this experiment is to run a condition without

the necessary cofactor, NADPH ("minus cofactor" control).[9][10] If JNJ-28583113 remains

stable in the absence of NADPH but is rapidly depleted in its presence, it strongly indicates that

the degradation is mediated by NADPH-dependent enzymes like cytochrome P450s (CYPs),

which are the primary drivers of Phase I metabolism.[9][11]

Problem: My experimental results for metabolic stability are inconsistent. What are some

potential sources of variability?

Inconsistencies in metabolic stability assays can arise from several factors:

Microsome Quality: Ensure the liver microsomes are from a reputable supplier, have been

stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles.[12] The

metabolic activity of pooled microsomes should be characterized to ensure batch-to-batch

consistency.[9]

Cofactor Degradation: The cofactor NADPH is crucial for the activity of many metabolic

enzymes but is unstable.[13] Always prepare NADPH solutions fresh before the experiment

or use an NADPH-regenerating system to ensure its continuous availability throughout the

incubation.[14]

Assay Conditions: Maintain consistent experimental parameters such as protein

concentration, test compound concentration, incubation temperature (37°C), and final DMSO

concentration.[9][10]

Analytical Method: Ensure your LC-MS/MS method is validated for sensitivity, linearity, and

specificity to accurately quantify the remaining parent compound at each time point.[7]

Key Experimental Protocols
Liver Microsomal Stability Assay
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This assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism

by liver enzymes, primarily Phase I cytochrome P450s.[9][11][15]

1. Materials and Reagents:

JNJ-28583113

Pooled Liver Microsomes (Human, Rat, or Mouse)

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-

6-phosphate dehydrogenase)

Potassium Phosphate Buffer (100 mM, pH 7.4)

Magnesium Chloride (MgCl₂)

Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

Positive control compounds (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)

[10]

96-well incubation plates and collection plates

2. Preparation of Solutions:

Compound Stock: Prepare a 10 mM stock solution of JNJ-28583113 in DMSO.

Working Solution: Dilute the stock solution in buffer or acetonitrile to an intermediate

concentration. The final incubation concentration is typically 1-10 µM.[13][14]

Microsome Suspension: Thaw liver microsomes at 37°C and dilute them in cold phosphate

buffer (pH 7.4) to the desired protein concentration (typically 0.5 mg/mL).[9][13] Keep on ice.

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's

instructions just before use.

3. Incubation Procedure:
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Add the microsomal suspension to the wells of the incubation plate.

Add the JNJ-28583113 working solution to initiate the pre-incubation. For negative controls,

add buffer instead of microsomes.

Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[12]

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For

"minus cofactor" controls, add buffer instead.

Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the

reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[8]

[15] The 0-minute time point represents 100% compound remaining and is quenched

immediately after adding the compound.

4. Sample Analysis:

Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the

microsomal proteins.[14]

Transfer the supernatant to a new plate for analysis.

Analyze the samples by LC-MS/MS to determine the concentration of JNJ-28583113
remaining at each time point. The amount of parent compound is determined based on the

peak area ratio of the analyte to the internal standard.[10]

5. Data Analysis:

Plot the natural logarithm (ln) of the percentage of JNJ-28583113 remaining versus time.

The slope of the linear regression line corresponds to the elimination rate constant (k).

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint =

(0.693 / t₁/₂) / (mg/mL microsomal protein).[8][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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